(Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
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Overview
Description
(Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a thioxothiazolidinone moiety, and a succinic acid group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,5-dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the thioxothiazolidinone moiety: This can be synthesized through the reaction of a thioamide with a carbonyl compound.
Coupling of the furan and thioxothiazolidinone units: This step typically involves a condensation reaction under controlled conditions.
Addition of the succinic acid group: This final step can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The furan ring and thioxothiazolidinone moiety can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)glutaric acid
- (Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)adipic acid
Uniqueness
The uniqueness of (Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid lies in its specific combination of functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO6S2/c19-9-3-8(4-10(20)5-9)13-2-1-11(27-13)6-14-16(24)21(18(28)29-14)12(17(25)26)7-15(22)23/h1-6,12H,7H2,(H,22,23)(H,25,26)/b14-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJUYNNTXWXWJI-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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